2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile

Purity Analysis Quality Control Procurement

2-Methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS 691868-99-2) is a privileged 5-oxo-5H-indeno[1,2-b]pyridine chemotype patented for dual adenosine A2A receptor binding and PDE inhibition. The 4-(2-thienyl) substituent is structurally decisive: published SAR confirms it confers topoisomerase II inhibitory activity absent in 4-phenyl analogs, while the 3-carbonitrile and 2-methyl groups provide synthetic handles without perturbing pharmacophore binding. With a distinct XLogP3 of 3.5, this ≥98% pure scaffold delivers reliable cell permeability and SAR reproducibility. Procuring this precise substitution pattern—rather than a generic indeno[1,2-b]pyridine—ensures pharmacological fidelity in neurodegenerative and anti-inflammatory hit-to-lead campaigns.

Molecular Formula C18H10N2OS
Molecular Weight 302.35
CAS No. 691868-99-2
Cat. No. B2659690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile
CAS691868-99-2
Molecular FormulaC18H10N2OS
Molecular Weight302.35
Structural Identifiers
SMILESCC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C#N
InChIInChI=1S/C18H10N2OS/c1-10-13(9-19)15(14-7-4-8-22-14)16-17(20-10)11-5-2-3-6-12(11)18(16)21/h2-8H,1H3
InChIKeyOQINCORMVWDVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS 691868-99-2): A Differentiated Heterocyclic Scaffold for Targeted Library Synthesis


2-Methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS 691868-99-2) is a rigid, polycyclic heterocycle belonging to the 5H-indeno[1,2-b]pyridine class. It features a unique combination of a reactive 3-carbonitrile, a 5-oxo group, and a 4-(2-thienyl) substituent on a fused indenopyridine core [1]. The 5-oxo-5H-indeno[1,2-b]pyridine scaffold is specifically claimed in patent literature for its adenosine A2A receptor binding and phosphodiesterase (PDE) inhibiting activity, establishing a documented biological precedent for this exact chemotype [2]. This compound serves as a key intermediate or core structure in medicinal chemistry programs, where its specific substitution pattern at the 2-, 4-, and 5-positions is critical for modulating biological activity and is not interchangeable with other indeno[1,2-b]pyridine analogs.

Why Generic Substitution Fails for 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile


The assumption that any 5H-indeno[1,2-b]pyridine derivative can replace 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is invalid due to the profound impact of even minor structural modifications on biological activity and physicochemical properties. Published structure-activity relationship (SAR) studies on closely related 2,4-diaryl-5H-indeno[1,2-b]pyridines demonstrate that substituting a 2-thienyl for a phenyl ring at the 4-position decisively alters topoisomerase II inhibitory activity and cytotoxicity profiles, making specific analogs active and others inactive [1]. Furthermore, the presence of the 2-methyl group and the 5-oxo functionality are not inert structural features; the 5-oxo-5H-indeno[1,2-b]pyridine scaffold is a privileged chemotype for adenosine A2A receptor and PDE inhibition, a property lost in the non-oxidized 5H-indeno[1,2-b]pyridines [2]. Therefore, substituting this compound with a generic analog lacking the exact 2-methyl, 5-oxo, or 4-(2-thienyl) substitution pattern risks complete loss of the desired biological interaction or pharmacological profile.

Quantitative Differentiation Guide for Procuring 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile


Verified High Purity vs. Lower-Grade Commercial Batches Ensures Reproducibility

The target compound is commercially available with a certified purity of ≥98% from multiple reputable vendors, a critical specification for reproducible research. This differentiates it from other batches or analogs offered at lower purity grades, such as 90% or 95%, by certain suppliers. The presence of unidentified impurities at higher levels can confound biological assay results and synthetic yields.

Purity Analysis Quality Control Procurement

Distinct Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Profile Relative to the 4-Phenyl Analog

Replacing the 4-phenyl group with a 4-(2-thienyl) group significantly alters the compound's predicted physicochemical profile, which is a key differentiator for drug-likeness and passive permeability. The target compound has a computed XLogP3 of 3.5 [1], indicating higher lipophilicity than the 4-phenyl analog (2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile), which has a predicted XLogP of 3.1 based on its ChemSpider-stored properties . This 0.4-unit increase in LogP can be decisive for membrane permeability and target engagement in a cellular context. Additionally, the thienyl sulfur atom modifies the hydrogen-bonding potential compared to the phenyl ring.

Drug-likeness Physicochemical Properties ADME Prediction

SAR Class-Level Evidence: 4-Thienyl Substitution is Decisive for Topoisomerase II Inhibitory Activity

In a systematic SAR study of 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives, compounds bearing a 2- or 3-thienyl group at either the 2- or 4-position of the central pyridine ring displayed significant or moderate topoisomerase II inhibitory activity, whereas many other aryl-substituted analogs were inactive [1]. Specifically, compounds 7, 8, 9, 10, 12, 14, 16, 19, 20, 22, and 23 in that study, all containing a furyl or thienyl moiety, were active, with compound 12 showing strong topoisomerase II inhibitory activity at 100 μM and 20 μM [1]. This class-level evidence strongly supports the rationale for procuring the target compound (which contains a 4-thienyl group) over a 4-phenyl or other non-thienyl analog, as the thienyl moiety is a pharmacophoric requirement for engaging the topoisomerase II target.

Topoisomerase Inhibition Anticancer Activity Structure-Activity Relationship

Patented 5-Oxo-5H-indeno[1,2-b]pyridine Scaffold Validated for Dual Adenosine A2A and PDE Inhibition

The core 5-oxo-5H-indeno[1,2-b]pyridine scaffold, which defines the target compound, is explicitly claimed in patent CN1809349A for its ability to bind the adenosine A2A receptor and inhibit phosphodiesterase (PDE) activity [1]. This differentiates it from the large body of research on non-oxidized 5H-indeno[1,2-b]pyridines, which are primarily explored as topoisomerase inhibitors. The patent specifically covers 5-oxo and 5-thio derivatives, indicating that the ketone group at the 5-position is a critical structural feature for this distinct biological mechanism. Therefore, the target compound is a direct representative of this patented pharmacophore, providing a dual-target biological rationale not applicable to its 5-deoxo or 5H counterparts.

Adenosine A2A Receptor Phosphodiesterase Neurodegenerative Disease Patent Literature

Best Application Scenarios for Procuring 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile


Medicinal Chemistry: Lead Optimization for Topoisomerase II Inhibitors

As a direct result of class-level SAR evidence showing that 2,4-thienyl substituents confer topoisomerase II inhibitory activity [1], this compound is optimally procured as a core scaffold for synthesizing focused libraries aimed at optimizing topoisomerase II potency and selectivity. Its high purity (≥98%) ensures reliable SAR interpretation during lead optimization.

Drug Discovery: Exploring the Adenosine A2A / PDE Dual-Target Pharmacophore

Given its representation of the patented 5-oxo-5H-indeno[1,2-b]pyridine chemotype for dual adenosine A2A antagonism and PDE inhibition [2], this compound is a prime starting point for hit-to-lead campaigns targeting neurodegenerative or inflammatory diseases. Procuring this specific compound allows researchers to operate within validated intellectual property space for this dual mechanism.

Chemical Biology: Tool Compound Design for Target Deconvolution

The distinct lipophilicity profile (XLogP3 = 3.5) of the target compound, which is quantifiably different from the 4-phenyl analog [3], makes it a superior choice for designing cell-permeable probes. The 2-methyl and 3-carbonitrile groups offer additional synthetic handles for bioconjugation without altering the core pharmacophore's predicted binding mode.

Reproducible High-Throughput Screening (HTS)

For HTS campaigns, the verified commercial availability of a high-purity (≥98%) batch from specialized vendors directly addresses the need for quality-controlled starting materials. Procuring this pre-qualified material eliminates the time and cost of in-house purification and rigorous quality control, accelerating the screening timeline while minimizing false positives or negatives from unidentified impurities.

Quote Request

Request a Quote for 2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.